molecular formula C13H10N4O2S B12602213 5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12602213
M. Wt: 286.31 g/mol
InChI Key: NPBOQHIPRFDOEW-AUZRXCSXSA-N
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Description

5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of quinazoline and thiazolidine-2,4-dione. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(methylamino)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as piperidine in an ethanol solvent under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its hypoglycemic activity.

    Quinazoline derivatives: Known for their anticancer properties.

Uniqueness

5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its combined structural features, which may confer a broader spectrum of biological activities compared to its individual components .

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

4-hydroxy-5-[(E)-(4-methyliminoquinazolin-6-ylidene)methyl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C13H10N4O2S/c1-14-11-8-4-7(2-3-9(8)15-6-16-11)5-10-12(18)17-13(19)20-10/h2-6,18H,1H3,(H,17,19)/b7-5+,14-11?

InChI Key

NPBOQHIPRFDOEW-AUZRXCSXSA-N

Isomeric SMILES

CN=C1C2=C/C(=C/C3=C(NC(=O)S3)O)/C=CC2=NC=N1

Canonical SMILES

CN=C1C2=CC(=CC3=C(NC(=O)S3)O)C=CC2=NC=N1

Origin of Product

United States

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